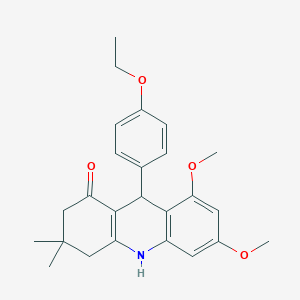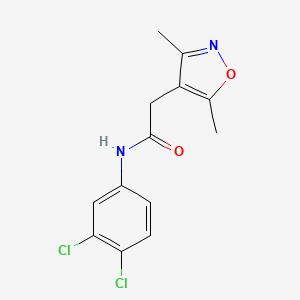![molecular formula C16H16N4O3S B4835848 N-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4835848.png)
N-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-4-methylbenzenesulfonamide, commonly known as QM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. QM belongs to the class of quinazoline derivatives and has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of QM is not fully understood, but several studies have suggested that it may act through multiple pathways. QM has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in pH, which can induce apoptosis in cancer cells. QM has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of QM have been studied extensively. QM has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. QM has been demonstrated to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, QM has been shown to possess antiviral activity by inhibiting viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using QM in lab experiments include its well-established synthesis method, high purity, and wide range of biological activities. However, the limitations of using QM in lab experiments include its potential toxicity and lack of detailed knowledge about its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on QM. One area of interest is the development of QM derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the potential synergistic effects of QM with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of QM and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, QM is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of QM has been well-established, and the compound can be obtained in high yields with high purity. QM has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The exact mechanism of action of QM is not fully understood, but several studies have suggested that it may act through multiple pathways. The future directions for the research on QM include the development of QM derivatives with improved biological activity and reduced toxicity, investigation of the potential synergistic effects of QM with other anticancer agents, and further studies to elucidate the exact mechanism of action of QM and its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
QM has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer. QM has also been shown to possess antiviral activity against influenza A virus and herpes simplex virus. Additionally, QM has been demonstrated to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[(3-amino-4-oxoquinazolin-2-yl)methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-11-6-8-12(9-7-11)24(22,23)18-10-15-19-14-5-3-2-4-13(14)16(21)20(15)17/h2-9,18H,10,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZKSRMSCGCFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NC3=CC=CC=C3C(=O)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4835775.png)
![3,5-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4835796.png)

![N-(3-chlorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4835806.png)
![4-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4835816.png)
![4-chloro-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4835820.png)
![2-iodo-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4835831.png)
![N-(3,4-dimethoxybenzyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylbenzenesulfonamide](/img/structure/B4835840.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-7,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4835851.png)
![N-[3-(1-azepanyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4835854.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]-3-ethyl-4(3H)-quinazolinone](/img/structure/B4835865.png)
